molecular formula C21H19N5O3 B2849784 4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-20-4

4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2849784
CAS No.: 899996-20-4
M. Wt: 389.415
InChI Key: GASSZMAYDDCGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1, a ketone at position 4, and an isopropoxybenzamide moiety at position 3. Its design leverages the pyrazolopyrimidine scaffold, which is structurally analogous to purine bases, enabling interactions with ATP-binding domains of kinases such as EGFR .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14(2)29-17-10-8-15(9-11-17)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASSZMAYDDCGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps:

  • Starting Materials: : The process begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.

  • Formation of the Intermediate: : This intermediate undergoes further reactions with isopropoxybenzoyl chloride in the presence of suitable catalysts and solvents.

  • Final Step: : The product is then purified and isolated using standard techniques such as crystallization or chromatography.

Industrial Production Methods

Scaling up for industrial production requires optimizing each step to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis systems are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Involving the addition of oxygen or removal of hydrogen.

  • Reduction: : Involving the addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Performed using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: : Often carried out with reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Typically involves nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can lead to a range of functionalized derivatives.

Scientific Research Applications

4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has shown promise in several scientific areas:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interaction with various biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating certain diseases.

  • Industry: : Employed in the development of novel materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through a specific mechanism involving:

  • Molecular Targets: : It binds to particular proteins or enzymes, influencing their activity.

  • Pathways Involved: : This interaction can alter various cellular pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Carbohydrazide-Based Pyrazolopyrimidine Derivatives

Compounds 234–237 (Horchani et al., 2021) share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents:

  • Key Substituents : Acetohydrazide groups with N′-substituted benzylidene moieties.
  • Biological Activity :
    • EGFR Inhibition : Compound 237 (EGFR IC50 = 0.186 µM) showed moderate activity compared to erlotinib (IC50 = 0.03 µM), a reference EGFR inhibitor .
    • Antiproliferative Activity : Against MCF-7 cells, 237 exhibited an IC50 of 34.55 µM, while 235 demonstrated superior apoptosis induction (flow cytometry data) .
  • Mechanistic Insights : Docking studies (PDB ID:1M17) revealed that these compounds competitively inhibit ATP binding, similar to the target compound’s hypothesized mechanism .

Comparison with Target Compound :
The isopropoxybenzamide group in the target compound may enhance solubility or binding affinity compared to the carbohydrazide derivatives. However, direct potency comparisons require experimental validation.

Pyrazolo[4,3-e]Triazolo[1,5-c]Pyrimidine Derivatives

Synthetic analogs like compounds 6–11 () feature fused triazolo-pyrimidine systems. Although structurally distinct, their design principles inform SAR:

  • Key Features : Isomerization between pyrazolo-triazolo-pyrimidine derivatives (e.g., 7→6 ) alters ring strain and electronic properties, affecting stability and bioactivity .
  • Functional Groups: Hydrazine (compound 3) and imino (compound 2) substituents at position 4 influence reactivity and binding.

Comparison with Target Compound :
The target compound’s 4-oxo group and benzamide substituent likely confer greater metabolic stability than the hydrazine derivatives, which may exhibit higher reactivity but lower specificity .

1-(4-Imino-1-Substituted-Pyrazolo[3,4-d]Pyrimidin-5-yl)Urea Derivatives

Compounds from Mishra et al. (2016) () replace the benzamide group with urea:

  • Key Substituents : Urea moieties at position 4.

Comparison with Target Compound :
The urea group may enhance hydrogen bonding with kinase targets but could reduce cell permeability compared to the target’s benzamide group. The isopropoxy substituent in the target compound might improve lipophilicity, aiding blood-brain barrier penetration .

Key Research Findings and Insights

  • Structural-Activity Relationships (SAR): The pyrazolo[3,4-d]pyrimidinone core is critical for kinase inhibition. Substituents at position 5 (e.g., benzamide vs. urea) modulate solubility and target engagement .
  • Mechanistic Divergence : While carbohydrazide derivatives (e.g., 235 ) excel in apoptosis induction, urea derivatives may favor in vivo efficacy due to metabolic stability .
  • Unresolved Questions : The target compound’s exact EGFR affinity and pharmacokinetic profile remain uncharacterized in the provided evidence.

Q & A

Basic: What are the standard synthetic protocols for 4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-aminopyrazole derivatives with appropriate carbonyl sources (e.g., urea or thiourea) under reflux conditions .
  • Step 2: Introduction of the phenyl group at position 1 of the pyrazole ring via nucleophilic substitution or Suzuki coupling .
  • Step 3: Functionalization at position 5 with the benzamide moiety using coupling reagents (e.g., EDC/HOBt) in solvents like DMF or DMSO .
  • Step 4: Isopropoxy group installation via alkylation or Mitsunobu reaction .
    Key Conditions: Temperature control (70–120°C), solvent selection (e.g., ethanol for solubility, DMSO for polar intermediates), and catalysts (e.g., triethylamine for deprotonation) .

Basic: How is the compound characterized to confirm structural integrity?

Standard characterization includes:

Technique Purpose Key Peaks/Data
¹H/¹³C NMR Confirm substituent positionsAromatic protons (δ 7.2–8.5 ppm), carbonyl signals (δ 165–175 ppm)
HRMS Verify molecular formulaExact mass match within 3 ppm error
HPLC Assess purity≥95% purity with retention time consistency
Note: X-ray crystallography (using SHELX programs ) may resolve ambiguities in stereochemistry or hydrogen bonding.

Advanced: How do structural modifications (e.g., substituents on the benzamide or pyrazole ring) impact biological activity?

  • Substituent Effects:

    Position Modification Biological Impact Source
    Benzamide (para)Electron-withdrawing groups (e.g., -CF₃)Enhanced kinase inhibition
    Pyrazole (position 1)Bulky groups (e.g., tert-butyl)Improved metabolic stability
    • Mechanistic Insight: Substituents alter electronic density and steric hindrance, affecting target binding (e.g., ATP-binding pockets in kinases) .
      Methodological Approach: Use molecular docking (e.g., AutoDock Vina) paired with SAR studies to prioritize synthetic targets .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Potential Causes:
    • Poor pharmacokinetics (e.g., low solubility or rapid clearance) .
    • Off-target effects in complex biological systems .
  • Resolution Strategies:
    • ADMET Profiling: Measure logP, plasma protein binding, and metabolic stability in microsomes .
    • Formulation Optimization: Use co-solvents (e.g., PEG 400) or nanoparticles to enhance bioavailability .
    • Target Engagement Assays: Validate compound-target interaction in vivo via PET imaging or Western blot .

Advanced: What methodologies address low yields in the final coupling step?

  • Root Causes:

    • Competing side reactions (e.g., hydrolysis of active esters).
    • Steric hindrance from the isopropoxy group .
  • Optimization Approaches:

    Parameter Adjustment Outcome Source
    Coupling Reagent Switch from EDC/HOBt to HATUHigher activation efficiency
    Solvent Replace DMF with THF/DCM mixturesReduced side reactions
    Temperature Lower from 25°C to 0°CMinimize ester hydrolysis

Advanced: How do crystallographic data inform conformational analysis of the compound?

  • SHELX Workflow :
    • Data Collection: High-resolution (<1.0 Å) X-ray diffraction.
    • Structure Solution: Direct methods (SHELXD) for phase determination.
    • Refinement: SHELXL for anisotropic displacement parameters.
  • Key Findings:
    • The pyrazolo-pyrimidine core adopts a planar conformation, facilitating π-π stacking with aromatic residues in target proteins .
    • Hydrogen bonds between the carbonyl group and solvent molecules may explain solubility limitations .

Advanced: What analytical techniques differentiate polymorphic forms?

  • Techniques:

    Method Data Output Utility
    PXRD Diffraction patternsIdentify crystal lattice differences
    DSC Melting endothermsDetect polymorphic transitions
    Raman Spectroscopy Vibrational modesNon-destructive analysis of solid-state forms

Note: Polymorphs can affect dissolution rates and bioavailability, critical for preclinical development .

Advanced: How are computational methods used to predict metabolic pathways?

  • Tools:
    • CYP450 Metabolism Prediction: Schrödinger’s BioLuminate or ADMET Predictor .
    • Metabolite Identification: Mass Frontier for MS/MS fragmentation patterns .
  • Case Study:
    • The isopropoxy group is prone to oxidative cleavage (predicted via CYP3A4), generating a phenol derivative. Validate with liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.